Sulfur difluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

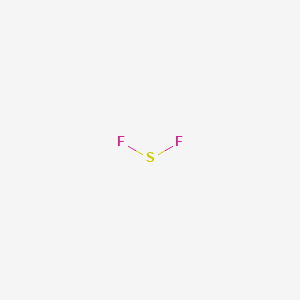

Sulfur difluoride, also known as this compound, is a useful research compound. Its molecular formula is F2S and its molecular weight is 70.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

1. Sulfur Fluoride Exchange (SuFEx) Chemistry

Sulfur difluoride plays a pivotal role in sulfur fluoride exchange reactions, which are increasingly utilized for synthesizing diverse chemical libraries. The SuFEx reaction allows for the introduction of sulfur-containing functional groups into various organic compounds, enhancing their reactivity and stability. This method has applications in:

- Pharmaceutical Development : The incorporation of this compound into drug design can lead to compounds with improved medicinal properties. The presence of fluorine enhances the bioavailability and metabolic stability of pharmaceuticals, making them more effective against various diseases .

- Covalent Probes : this compound is used to create covalent probes for studying protein interactions and mechanisms in biological systems. These probes can selectively bind to target proteins, allowing researchers to investigate their functions and roles in cellular processes .

Biological Applications

2. Therapeutic Uses

Research has highlighted the potential of this compound derivatives in therapeutic applications:

- Anticancer Agents : Compounds derived from this compound have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth. For instance, sulfonyl fluorides containing this compound can act as covalent inhibitors of receptor tyrosine kinases, disrupting cancer cell proliferation .

- Bioconjugation Tools : The unique reactivity of this compound makes it suitable for bioconjugation applications, where it can be used to attach biomolecules to surfaces or other molecules, facilitating the development of targeted therapies and diagnostic tools .

Materials Science

3. Polymer Chemistry

This compound is also significant in polymer chemistry. Its ability to participate in SuFEx reactions enables the synthesis of novel polymers with tailored properties. These polymers can exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for various industrial applications .

Case Studies

4. Research Findings

Several studies illustrate the applications of this compound:

- A recent study demonstrated the use of this compound in developing a library of sulfonyl fluoride-based compounds for biological screening. This approach allowed researchers to identify novel inhibitors for specific biological targets, showcasing the utility of this compound in drug discovery .

- Another investigation focused on the structural properties of this compound dimers, revealing insights into their bonding characteristics that could inform future synthetic strategies involving sulfur-containing compounds .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemical Synthesis | SuFEx reactions for drug design | Improved bioavailability and stability |

| Biological Research | Covalent probes for protein interactions | Enhanced understanding of cellular mechanisms |

| Therapeutics | Anticancer agents via receptor inhibition | Targeted treatment options |

| Materials Science | Novel polymer synthesis | Tailored properties for industrial use |

Chemical Reactions Analysis

Hydrolysis

SF₂ reacts violently with water, producing hazardous byproducts:

SF2+H2O→2HF+H2SO3→SO2+H2O

This reaction is highly exothermic and necessitates strict moisture exclusion during handling .

Key Observations:

-

Immediate decomposition of sulfurous acid (H₂SO₃) into sulfur dioxide (SO₂).

-

Corrosive hydrogen fluoride (HF) is released, requiring specialized containment .

Reactions with Nucleophiles

SF₂ undergoes nucleophilic substitution at the sulfur atom, forming sulfur-containing derivatives.

Alcohols

Reactions with alcohols (R–OH) yield organosulfur compounds:

SF2+2ROH→R2S+2HF

Amines

Primary and secondary amines (R₂NH) react to produce sulfur-amine complexes:

SF2+2R2NH→R2N S NR2+2HF

Addition Reactions

SF₂ adds across unsaturated bonds in alkenes and alkynes, forming new carbon-sulfur linkages.

| Substrate | Product | Conditions | Observations |

|---|---|---|---|

| Ethene | CH₂=CH₂ + SF₂ → CH₂(SF₂)CH₂ | High pressure, catalyst | Forms vicinal difluoride |

| Acetylene | HC≡CH + SF₂ → HC(SF₂)CH | Low temperature | Stabilizes reactive intermediates |

Halogenation Reactions

SF₂ reacts with halogens (X₂) to form mixed sulfur halides:

SF2+X2→SX2F2(X Cl Br)

Key Findings:

Redox Reactions

SF₂ acts as both an oxidizing and reducing agent due to sulfur’s intermediate oxidation state (+2).

| Reaction Partner | Products | Role of SF₂ |

|---|---|---|

| H₂S | S₈ + HF | Oxidizing agent |

| O₂ | SO₂ + F₂ | Reducing agent |

Complexation with Lewis Acids

SF₂ forms adducts with Lewis acids like BF₃:

SF2+BF3→SF2⋅BF3

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sulfur difluoride (SF₂) in laboratory settings, and how can reaction conditions be optimized for yield?

this compound can be synthesized via two primary routes:

-

Route 1 : Reaction of sulfur dichloride (SCl₂) with potassium fluoride (KF) or mercury(II) fluoride (HgF₂) at low pressures:

SCl₂ + 2KF → SF₂ + 2KClorSCl₂ + HgF₂ → SF₂ + HgCl₂ -

Route 2 : Reaction of oxygen difluoride (OF₂) with hydrogen sulfide (H₂S):

OF₂ + H₂S → SF₂ + H₂O

Key optimization factors include maintaining low pressure to stabilize SF₂, controlling stoichiometric ratios, and using anhydrous conditions to minimize side reactions. Post-synthesis purification via fractional distillation or cryogenic trapping is recommended .

Q. What is the molecular geometry and electronic structure of SF₂, and how do these properties influence its reactivity?

SF₂ adopts a bent molecular geometry (VSEPR theory) with a bond angle of ~98° due to sp³ hybridization at the sulfur atom. The two lone pairs on sulfur create significant electron repulsion, reducing the F-S-F angle from the ideal tetrahedral angle. This bent structure increases electrophilicity at sulfur, making SF₂ prone to nucleophilic attack or disproportionation reactions. The polarity of S-F bonds (fluorine’s high electronegativity) further drives its reactivity in fluorination reactions .

Q. Why is SF₂ inherently unstable, and what decomposition pathways are observed under standard conditions?

SF₂ exhibits thermodynamic instability due to weak S-F bonds (compared to SF₄ or SF₆) and favorable enthalpy changes during decomposition. For example:

Disproportionation into SF₄ and elemental sulfur (or oligomers like FSSF) is common. Kinetic stabilization requires low temperatures (<0°C) or inert atmospheres to suppress radical-mediated degradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or ab initio methods) predict SF₂’s stability and guide experimental design?

Density Functional Theory (DFT) calculations can model SF₂’s bond dissociation energies, vibrational frequencies, and reaction pathways. Key parameters include:

- Bond lengths : S-F bond elongation correlates with instability.

- Thermodynamic profiles : Gibbs free energy changes for decomposition reactions.

- Transition states : Identifying intermediates in SF₂ → SF₄ + S pathways. Validating computational results with experimental data (e.g., spectroscopy) is critical for accuracy .

Q. What spectroscopic techniques are most effective for characterizing SF₂, and how can data contradictions be resolved?

- Infrared (IR) Spectroscopy : Identifies S-F stretching modes (~700–800 cm⁻¹).

- Mass Spectrometry (MS) : Detects SF₂⁺ ions (m/z ≈ 70) and decomposition products (e.g., SF₃⁺, SF⁺).

- NMR Spectroscopy : ¹⁹F NMR chemical shifts (δ ≈ 50–60 ppm) confirm SF₂’s structure. Contradictions in spectral data (e.g., unexpected peaks) may arise from impurities like FSSF or SF₄. Cross-referencing with gas chromatography (GC) or X-ray crystallography (for stabilized derivatives) is advised .

Q. How can ligand stabilization strategies enhance SF₂’s viability for synthetic applications?

Coordinating SF₂ with Lewis bases (e.g., imidazole derivatives) forms stable adducts like (imid)₂SF₂ , which exhibit:

- Thermal stability : Decomposition onset temperatures >150°C.

- Structural confirmation : Pseudo-trigonal bipyramidal geometry via X-ray diffraction. These adducts prevent SF₂’s disproportionation by occupying sulfur’s lone pairs, enabling safer handling and controlled release in fluorination reactions .

Q. What experimental protocols mitigate risks when handling SF₂ in gas-phase reactions?

- Containment : Use Schlenk lines or gloveboxes with inert gas (N₂, Ar).

- Monitoring : Real-time IR or Raman spectroscopy to detect decomposition.

- Pressure control : Sub-atmospheric pressures (<100 Torr) reduce auto-degradation rates.

- Quenching : Trapping SF₂ with dry ice or molecular sieves post-reaction .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported SF₂ bond angles and stability metrics?

Discrepancies often arise from:

- Experimental conditions : Variations in temperature, pressure, or measurement techniques (e.g., gas-phase vs. matrix-isolated SF₂).

- Theoretical assumptions : Differences in basis sets or computational models. Resolution requires:

- Repeating experiments under standardized conditions.

- Cross-validating computational results with multiple methods (e.g., CCSD(T) vs. MP2).

- Publishing raw data (e.g., crystallographic files, spectral traces) for peer review .

Q. Methodological Recommendations

- Synthesis : Prioritize OF₂ + H₂S for higher purity, but use SCl₂ + HgF₂ for scalability.

- Characterization : Combine IR, MS, and ¹⁹F NMR for comprehensive analysis.

- Stabilization : Ligand adducts (e.g., imidazole derivatives) are preferable for storage.

Properties

CAS No. |

13814-25-0 |

|---|---|

Molecular Formula |

F2S |

Molecular Weight |

70.06 g/mol |

IUPAC Name |

fluoro thiohypofluorite |

InChI |

InChI=1S/F2S/c1-3-2 |

InChI Key |

QTJXVIKNLHZIKL-UHFFFAOYSA-N |

SMILES |

FSF |

Canonical SMILES |

FSF |

Key on ui other cas no. |

13814-25-0 |

Synonyms |

SF2 compound sulfur difluoride sulfur fluoride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.